molecular formula C7H9ClN4S B1443139 [3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride CAS No. 1269151-19-0

[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride

Cat. No. B1443139
CAS RN: 1269151-19-0
M. Wt: 216.69 g/mol
InChI Key: XAOKESRLAREFME-UHFFFAOYSA-N
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Description

[3-(Thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride (TMTM) is a chemical compound used for a variety of scientific research applications. It is an organic compound with a molecular formula of C5H7N3SClH and a molar mass of 177.63 g/mol. TMTM is a colorless, odorless, and crystalline solid which is soluble in water and alcohol. It is a versatile compound that can be used in a variety of laboratory experiments, and it has a wide range of biochemical and physiological effects.

Scientific Research Applications

Pharmacological Applications

Thiophene derivatives exhibit a wide range of therapeutic properties. They have been reported to possess anti-inflammatory , anti-psychotic , anti-arrhythmic , anti-anxiety , anti-fungal , antioxidant , estrogen receptor modulating , anti-mitotic , anti-microbial , kinase inhibiting , and anti-cancer activities . The incorporation of the triazolylmethanamine group could potentially enhance these activities, making it a candidate for drug development.

Material Science

In material science, thiophene derivatives are used in the fabrication of light-emitting diodes (LEDs) . The specific structure of the compound could be explored for developing new materials with improved electronic properties, potentially impacting the field of optoelectronics.

Corrosion Inhibition

Thiophene compounds have been utilized as corrosion inhibitors for metals . The triazolylmethanamine group could provide additional binding sites for metal ions, suggesting a potential application in protecting industrial machinery and infrastructure.

Organic Synthesis Intermediates

The versatility of thiophene derivatives makes them valuable intermediates in organic synthesis . The compound could be used to synthesize novel organic molecules with complex architectures, aiding in the discovery of new reactions and pathways.

Coordination Chemistry

Thiophene derivatives find applications in coordination chemistry, where they act as ligands to form complexes with various metals . The unique structure of the compound could lead to the formation of novel metal complexes with interesting chemical and physical properties.

Skin Whitening Agents

Some thiophene derivatives have been investigated as skin whitening agents due to their ability to inhibit tyrosinase, an enzyme involved in melanin production . The compound could be studied for its efficacy in this application, potentially contributing to cosmetic science.

properties

IUPAC Name

(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S.ClH/c8-4-6-9-7(11-10-6)5-2-1-3-12-5;/h1-3H,4,8H2,(H,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOKESRLAREFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
Reactant of Route 2
[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
Reactant of Route 3
[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
Reactant of Route 4
[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
Reactant of Route 5
[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
Reactant of Route 6
[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride

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